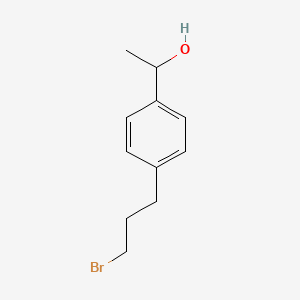

1-(4-(3-Bromopropyl)phenyl)ethanol

Description

1-(4-(3-Bromopropyl)phenyl)ethanol is a brominated aromatic alcohol featuring a hydroxyl (-OH) group attached to a phenyl ring substituted with a 3-bromopropyl chain. For example, 1-(4-(3-bromopropyl)phenyl)ethanone is synthesized via Friedel-Crafts acylation using AlCl₃ and acetic anhydride, yielding a ketone precursor with applications in pharmaceuticals and materials science .

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

1-[4-(3-bromopropyl)phenyl]ethanol |

InChI |

InChI=1S/C11H15BrO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-7,9,13H,2-3,8H2,1H3 |

InChI Key |

YSJGBMHCQKSHLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)CCCBr)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Bromopropyl Aromatic Compounds

Key Observations:

- Synthetic Efficiency: Bromopropyl aromatic compounds are typically synthesized via alkylation or substitution reactions. The ethanone derivative achieves a high yield (92%) using AlCl₃ catalysis , whereas adamantane derivatives require longer reaction times (24 h) for moderate yields (67%) .

- Functional Groups: The ketone in 1-(4-(3-bromopropyl)phenyl)ethanone enables nucleophilic additions (e.g., amination in ), while ethers (e.g., p-3-bromopropylphenyl phenyl ether ) exhibit stability under basic conditions.

Research Findings and Limitations

- Stereochemical Control : GAT193 () highlights the importance of diastereomeric purity in drug design, achieving >95% cis-selectivity during synthesis.

- Contradictions : While AlCl₃-mediated syntheses () are efficient for ketones, adamantane bromination () requires harsher conditions (HBr/H₂SO₄), reflecting substituent-dependent reactivity.

- Knowledge Gaps: Direct data on this compound’s synthesis and bioactivity are absent in the evidence, necessitating extrapolation from ketone analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.